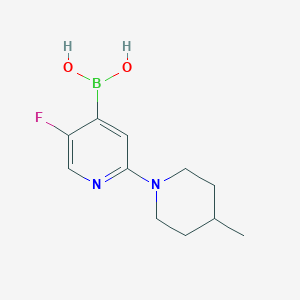
(5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols .
Scientific Research Applications
(5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The compound’s effects are mediated through its ability to bind to and modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Similar in structure but lacks the fluorine and piperidine groups.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a boronic ester group but differs in the position of the substituents.
Uniqueness
(5-Fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorine atom and a piperidine ring, which can enhance its binding affinity and specificity for certain molecular targets. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H16BFN2O2 |
|---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
[5-fluoro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H16BFN2O2/c1-8-2-4-15(5-3-8)11-6-9(12(16)17)10(13)7-14-11/h6-8,16-17H,2-5H2,1H3 |
InChI Key |
ZRXZSAGZZRHYHG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2CCC(CC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















